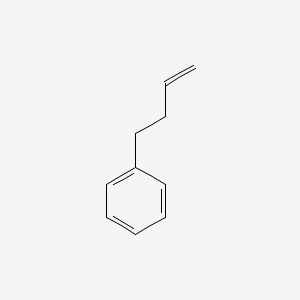
4-Phenyl-1-butene
Cat. No. B1585249
Key on ui cas rn:
768-56-9
M. Wt: 132.2 g/mol
InChI Key: PBGVMIDTGGTBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06024897
Procedure details


A toluene (20 g) solution containing 2.58 g (0.025 mol, 2 mol %) of diisopropylamine was added to phenyl sodium, which had been prepared by reacting 60.0 g (2.610 mol) of sodium dispersion and 144.0 g (1.279 mol) of chlorobenzene in 800 g of toluene, at room temperature (about 20° C.), and then the reaction mixture was stirred for 2 hours. To the resultant greenish brown slurry was added a toluene (40 g) solution containing 98.0 g (1.280 mol) of allyl chloride, keeping the reaction temperature in the range of from -10° C. to 0° C., and then the reaction mixture was allowed to stand, for aging, for 1 hour at room temperature. After the reaction was completed, the reaction mixture was subjected to hydrolysis with 250 ml of sulfuric acid (5%) in the range of 5 to 20° C., and then the resultant solution was allowed to stand, then it was separated. The separated organic layer was washed with 200 ml of water twice, followed by gas chromatography analysis. It was identified that 4-phenyl-1-butene was given, at the yield of 96.4%. Further, the organic layer was condensed by atomospheric distillation, and the residue was further subjected to distillation under reduced pressure at 106° C./105 mmHg, to give 148.0 g of 4-phenyl-1-butene (1.119 mol, yield 87.5% on the basis of chlorobenzene. The term "yield" is hereinafter used in the same meaning as the above), followed by gas chromatography, for purity testing. As a result, it was found that the purity of 4-phenyl-1-butene was 98.7%.







[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven


Identifiers


|
REACTION_CXSMILES
|
[C:1]1([Na])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na].Cl[C:10]1[CH:15]=CC=[CH:12][CH:11]=1.C(Cl)C=C.S(=O)(=O)(O)O>C1(C)C=CC=CC=1.C(NC(C)C)(C)C>[C:1]1([CH2:12][CH2:11][CH:10]=[CH2:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |^1:7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Na]
|
Step Two
|
Name
|
|
|
Quantity
|
2.58 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Four
|
Name
|
|
|
Quantity
|
144 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
98 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Seven
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
800 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Nine
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
at room temperature (about 20° C.), and then the reaction mixture was stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of from -10° C. to 0° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
for aging, for 1 hour at room temperature
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
it was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The separated organic layer was washed with 200 ml of water twice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by atomospheric distillation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was further subjected to distillation under reduced pressure at 106° C./105 mmHg
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CCC=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 148 g | |
| YIELD: PERCENTYIELD | 87.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

